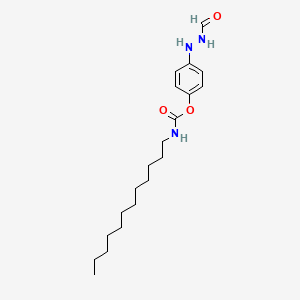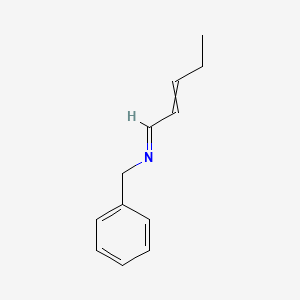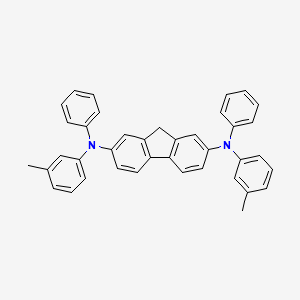
N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two 3-methylphenyl groups and two diphenyl groups attached to a fluorene core, specifically at the 2 and 7 positions. The fluorene core is a polycyclic aromatic hydrocarbon, which contributes to the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Introduction of Amino Groups: The amino groups are introduced through a nucleophilic substitution reaction, where the fluorene core reacts with an amine derivative.
Attachment of Phenyl Groups: The phenyl groups are attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate aryl halides and boronic acids.
Industrial Production Methods
In an industrial setting, the production of N2,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also implemented to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent charge-transport properties.
Mechanism of Action
The mechanism of action of N2,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and differentiation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N~2~,N~7~-Bis(3-ethenylphenyl)-N~2~,N~7~-bis(3-methylphenyl)-9,9-dioctylfluorene-2,7-diamine
- N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9,9’-spirobi[fluorene]-2,7-diamine
Uniqueness
N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine stands out due to its unique combination of structural features, which confer enhanced stability and reactivity. Its strong fluorescence and excellent charge-transport properties make it particularly valuable in electronic and photonic applications.
Properties
CAS No. |
142517-32-6 |
|---|---|
Molecular Formula |
C39H32N2 |
Molecular Weight |
528.7 g/mol |
IUPAC Name |
2-N,7-N-bis(3-methylphenyl)-2-N,7-N-diphenyl-9H-fluorene-2,7-diamine |
InChI |
InChI=1S/C39H32N2/c1-28-11-9-17-34(23-28)40(32-13-5-3-6-14-32)36-19-21-38-30(26-36)25-31-27-37(20-22-39(31)38)41(33-15-7-4-8-16-33)35-18-10-12-29(2)24-35/h3-24,26-27H,25H2,1-2H3 |
InChI Key |
NLQCCLTXAOCRGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC(=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B12552985.png)
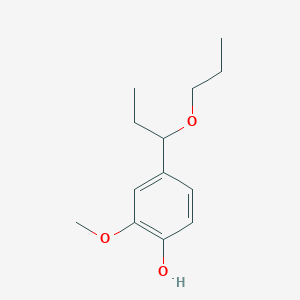
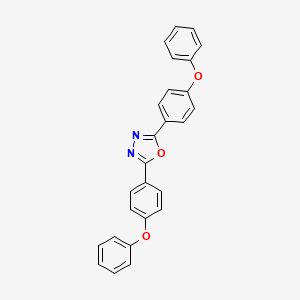
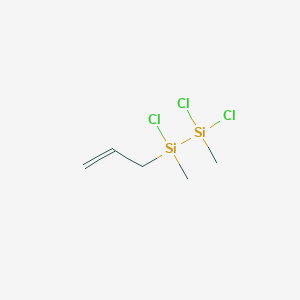
![6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline](/img/structure/B12553012.png)
![Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N'-2-thiazolyl-](/img/structure/B12553013.png)
![Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]-](/img/structure/B12553020.png)
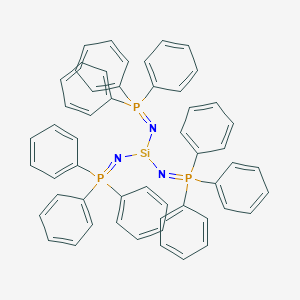
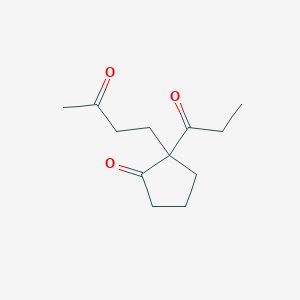
![5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine](/img/structure/B12553039.png)

